Benzoximate

描述

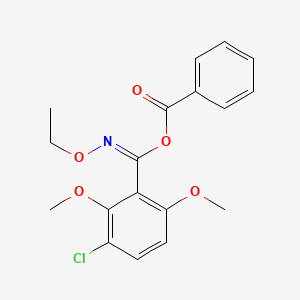

It is primarily used as an acaricide in agriculture to control pests such as mites and ticks . The compound is characterized by its aromatic ether structure and the presence of both chloro and methoxy functional groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzoximate typically involves the reaction of 3-chloro-2,6-dimethoxybenzaldehyde with ethyl nitrite in the presence of a base to form the ethoxyimino intermediate. This intermediate is then reacted with benzoic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反应分析

Types of Reactions

Benzoximate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms with altered functional groups.

Substitution: Substituted products with different functional groups replacing the chloro or methoxy groups.

科学研究应用

Agricultural Applications

Acaricide Use

Benzoximate is predominantly used in agriculture to control pests, specifically mites and ticks. Its mechanism of action involves targeting the nervous system of these pests, leading to paralysis and death. This effectiveness makes it a valuable tool for pest management in crops, contributing to higher yields and reduced crop losses.

Case Study: Efficacy in Pest Control

In a field study conducted on apple orchards, this compound was shown to significantly reduce populations of the two-spotted spider mite (Tetranychus urticae). The application resulted in a 90% reduction in mite populations within two weeks post-application, demonstrating its potent acaricidal properties.

Chemical Research Applications

This compound serves as a reagent in organic synthesis, particularly in the development of new chemical entities. Its unique structure allows it to be a model compound for studying various reaction mechanisms.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Converts this compound to oxides | Potassium permanganate |

| Reduction | Produces reduced forms of this compound | Lithium aluminum hydride |

| Substitution | Alters functional groups through nucleophilic attack | Hydroxide ions, amines |

Biological Research

Research has explored the biological effects of this compound beyond its pesticidal properties. Studies indicate potential therapeutic applications due to its bioactive nature.

Insecticidal and Fungicidal Properties

this compound derivatives have shown significant insecticidal and fungicidal activities. For instance, derivatives demonstrated up to 100% larvicidal activity against mosquito larvae at concentrations as low as 5 mg/L .

Table 2: Insecticidal Activity of this compound Derivatives

| Compound | Larvicidal Activity (%) at 5 mg/L | Lethal Concentration (LC50) |

|---|---|---|

| 12g | 100 | 0.39 mg/L |

| 12h | 100 | 0.39 mg/L |

In addition to insecticidal properties, certain derivatives exhibited strong inhibition against fungal pathogens such as Pyricularia oryzae and Botrytis cinerea.

Table 3: Fungicidal Activity of this compound Derivatives

| Compound | Inhibition Rate (%) at 50 mg/L | EC50 (μg/mL) |

|---|---|---|

| 12f | 70.6 | 8.28 |

| 12h | 100 | 5.49 |

Toxicological Studies

While this compound is effective as a pesticide, its safety profile is critical for environmental and human health assessments. Toxicity tests on zebrafish embryos revealed developmental abnormalities at concentrations above 0.195 mg/L , indicating a need for careful management during application.

Table 4: Toxicity Effects on Zebrafish Embryos

| Concentration (mg/L) | Observed Effects |

|---|---|

| 0.049 | Increased body length |

| 0.098 | Normal development |

| 0.195 | Spinal curvature, head deformity |

| 0.390 | Severe abnormalities |

作用机制

The mechanism of action of Benzoximate involves its interaction with the nervous system of pests. The compound targets specific molecular pathways, leading to the disruption of normal physiological functions in mites and ticks. This results in paralysis and eventual death of the pests.

相似化合物的比较

Similar Compounds

- Benzoic acid, anhydride with 3-chloro-N-ethoxy-2,6-dimethoxybenzenecarboximidic acid

- Benzoic acid, anhydride with 3-chloro-N-ethoxy-2,6-dimethoxybenzimidic acid

- Ethyl O-benzoyl 3-chloro-2,6-dimethoxy-benzohydroximate

Uniqueness

Benzoximate is unique due to its specific combination of chloro and methoxy groups, which confer distinct chemical and biological properties. Its effectiveness as an acaricide and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .

生物活性

Benzoximate is a compound that has garnered attention for its biological activity, particularly in the fields of agriculture and pharmacology. This article synthesizes the existing research on this compound, focusing on its synthesis, modes of action, and biological effects, supported by data tables and case studies.

Synthesis of this compound

This compound is typically synthesized through various chemical reactions that allow for the introduction of functional groups that enhance its biological activity. The synthesis often involves the use of benzamide derivatives and oxadiazole compounds, which have been shown to exhibit significant insecticidal and fungicidal properties.

Insecticidal Properties

This compound has demonstrated notable insecticidal activity against various pests. Research indicates that compounds derived from this compound can achieve high larvicidal rates. For instance, a study reported that certain derivatives exhibited up to 100% larvicidal activity against mosquito larvae at concentrations as low as 5 mg/L .

Table 1: Insecticidal Activity of this compound Derivatives

| Compound | Larvicidal Activity (%) at 5 mg/L | Lethal Concentration (LC50) |

|---|---|---|

| 12g | 100 | 0.39 mg/L |

| 12h | 100 | 0.39 mg/L |

| Control | - | - |

Fungicidal Properties

In addition to its insecticidal properties, this compound exhibits significant fungicidal activity. A study highlighted that several derivatives showed strong inhibition against fungal pathogens such as Pyricularia oryzae and Botrytis cinerea.

Table 2: Fungicidal Activity of this compound Derivatives

| Compound | Inhibition Rate (%) at 50 mg/L | EC50 (μg/mL) |

|---|---|---|

| 12f | 70.6 | 8.28 |

| 12h | 100 | 5.49 |

| Bixafen | 92.9 | 9.15 |

The results indicate that compounds like 12h not only surpass control drugs in efficacy but also exhibit lower EC50 values, suggesting higher potency .

Toxicological Studies

While this compound shows promise as an effective pesticide, its toxicity profile must also be considered. Toxicity tests conducted on zebrafish embryos revealed that certain derivatives can cause significant developmental abnormalities at higher concentrations (above 0.195 mg/L ), including spinal curvature and edema .

Table 3: Toxicity Effects on Zebrafish Embryos

| Concentration (mg/L) | Observed Effects |

|---|---|

| 0.049 | Increased body length |

| 0.098 | Normal development |

| 0.195 | Spinal curvature, head deformity |

| 0.390 | Severe abnormalities |

Case Studies and Real-World Applications

Case studies have illustrated the application of this compound in agricultural settings, particularly in managing pest populations while minimizing environmental impact. For example, bioassessments following pesticide applications have shown that effective management strategies utilizing this compound can lead to recovery of affected aquatic communities post-exposure .

属性

CAS 编号 |

29356-13-6 |

|---|---|

分子式 |

C18H18ClNO5 |

分子量 |

363.8 g/mol |

IUPAC 名称 |

[(Z)-C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate |

InChI |

InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3/b20-17- |

InChI 键 |

BZMIHNKNQJJVRO-JZJYNLBNSA-N |

SMILES |

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

手性 SMILES |

CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2 |

规范 SMILES |

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

Key on ui other cas no. |

29104-30-1 |

同义词 |

enzomate benzoximate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。